molecular formula C10H11NO3 B13313896 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid

Cat. No.: B13313896
M. Wt: 193.20 g/mol
InChI Key: BLAMTDAQNDMFGU-UHFFFAOYSA-N
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Description

5-[(2-Methylbut-3-yn-2-yl)amino]furan-2-carboxylic acid is a synthetic furan derivative designed for professional research applications. This compound features a furan-2-carboxylic acid scaffold, a structure of significant interest in medicinal and synthetic chemistry due to its prevalence in bioactive molecules . The molecule is further functionalized with a 2-methylbut-3-yn-2-ylamino substituent, introducing a reactive alkyne group that is highly valuable for bioorthogonal chemistry and click reactions. This key feature makes it a versatile building block for synthesizing more complex chemical entities or for conjugation with biological molecules. Furan carboxylic acids and their derivatives are frequently investigated for their role in various chemical pathways. Related compounds have been studied for their ability to interact with amino acids, such as phenylalanine, forming Schiff base intermediates that can influence reaction pathways . Researchers may explore the potential of this specific alkyne-functionalized furan in developing enzyme inhibitors, novel polymers, or as a synthetic intermediate in organic synthesis. The compound's mechanism of action is dependent on the specific research context but is fundamentally tied to the reactivity of its alkyne handle and the properties of the furan carboxylic acid core. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(2-methylbut-3-yn-2-ylamino)furan-2-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-4-10(2,3)11-8-6-5-7(14-8)9(12)13/h1,5-6,11H,2-3H3,(H,12,13)

InChI Key

BLAMTDAQNDMFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(2-Methylbut-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves:

  • Construction of the furan-2-carboxylic acid core or its ester derivative.
  • Introduction of the amino substituent at the 5-position of the furan ring.
  • Attachment of the 2-methylbut-3-yn-2-yl group to the amino nitrogen.

This approach aligns with methods used for related 5-substituted furan-2-carboxylic acids and 5-aminobenzofuran derivatives, where selective substitution and functional group transformations are key steps.

Preparation of the Furan-2-carboxylic Acid Core

A common precursor is furan-2-carboxylic acid or its esters, which can be synthesized or obtained commercially. According to patent CN101607950B, related benzofuran carboxylates are prepared via:

  • Reaction of salicylaldehyde with aniline diazonium salts to form intermediates.
  • Sequential etherification, ring-closure, and reduction reactions to yield 5-amino benzofuran-2-carboxylates.

While this patent focuses on benzofuran derivatives, analogous strategies can be adapted for furan systems, starting from substituted furans or furfural derivatives.

Introduction of the Amino Group and Alkynyl Substituent

The amino group at the 5-position can be introduced by nucleophilic substitution or amination reactions on appropriate furan intermediates. The alkynyl substituent, specifically the 2-methylbut-3-yn-2-yl group, is typically installed via:

  • Alkylation of the amino group with a suitable alkynyl halide or equivalent electrophile.
  • Alternatively, coupling reactions using Sonogashira or related palladium-catalyzed cross-coupling methods can attach the alkynyl moiety.

Esterification and Hydrolysis Steps

Often, the carboxylic acid is handled as its methyl or ethyl ester to facilitate purification and reaction control. For example, methyl esters of 5-(2-amino-phenyl)-furan-2-carboxylic acid have been synthesized with high yield (94%) by catalytic hydrogenation of nitro precursors using palladium on activated charcoal in methanol. After completion of substitution reactions, ester hydrolysis under acidic or basic conditions affords the free acid.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of furan ester Esterification of furan-2-carboxylic acid with MeOH/H+ Reflux Several hours High Common esterification
Amination at 5-position Nucleophilic substitution or amination with amine 15–70 °C 1–5 hours Moderate Selectivity critical
Alkynyl group attachment Alkylation with 2-methylbut-3-yn-2-yl halide or Pd-catalyzed coupling 20–60 °C 2–12 hours Moderate to high Sonogashira coupling preferred for alkynylation
Catalytic hydrogenation Pd/C, H2 in MeOH 20 °C, 2280 Torr 2 hours 94% Reduction of nitro to amino group
Hydrolysis of ester NaOH aqueous, then acidification Reflux or RT Overnight High To obtain free acid

Analytical and Purification Techniques

  • Purification is typically performed by recrystallization or chromatography.
  • Structural confirmation via NMR, IR, and mass spectrometry ensures the presence of the amino and alkynyl substituents.
  • Hydrogenation steps are monitored by TLC and HPLC to ensure complete conversion.

Research Findings and Optimization Notes

  • The selectivity of amination and alkynylation reactions is crucial to avoid side reactions and polymerization of the alkyne.
  • Use of non-proton polar solvents such as dimethylformamide (DMF) can improve reaction rates and selectivity in substitution steps.
  • Hydrogenation conditions require careful control of pressure (1–4 MPa) and temperature (20–70 °C) to avoid over-reduction or degradation.
  • Alkylation of amino groups with bulky alkynyl substituents may require phase-transfer catalysts or specific bases to enhance yields.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Type Typical Reagents/Conditions Challenges References
Furan-2-carboxylic acid synthesis Esterification/oxidation Methanol/H+, oxidation catalysts (Co, Mn) Control of oxidation state
Amino group introduction Nucleophilic substitution Amines, diazonium salts, Pd/C hydrogenation Selectivity, reduction control
Alkynyl substituent attachment Alkylation or Pd-catalyzed coupling Alkynyl halides, Sonogashira coupling Steric hindrance, side reactions
Ester hydrolysis Acid/base hydrolysis NaOH aqueous, acidification Complete conversion

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (TEA).

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, and various substituted amino-furan derivatives.

Scientific Research Applications

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Amino-Substituted Furan-2-carboxylic Acids
  • 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1598617-57-2): Structure: Lacks the additional methyl group on the alkyne chain compared to the target compound. Properties: Molecular weight 179.17 g/mol; likely lower hydrophobicity due to shorter alkyne chain .
  • 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid: Structure: Features a propargylamino group with a methyl substituent. Synthesis: Likely synthesized via nucleophilic substitution or reductive amination .
Hydroxyl/Carbonyl-Substituted Derivatives
  • 5-(1-Hydroxypentyl)-furan-2-carboxylic acid and 5-(3-Hydroxypentyl)-furan-2-carboxylic acid: Source: Isolated from the endophytic fungus Coriolopsis sp. J5 . Bioactivity: Demonstrated antimicrobial activity against Xanthomonas axonopodis and Candida albicans . Key Difference: Hydroxyl groups enhance hydrophilicity, contrasting with the alkyne-amino group’s hydrophobicity.
Aromatic/Aryl-Substituted Derivatives
  • 5-Phenylfuran-2-carboxylic acid :
    • Synthesis : Prepared via Suzuki-Miyaura coupling of phenyl boronic acid with methyl 5-bromofuran-2-carboxylate .
    • Applications : Used in copolymerization and catalyst synthesis due to aromatic stabilization .
  • 5-(Nitrophenyl)-furan-2-carboxylic acids :
    • Properties : Nitro groups confer strong electron-withdrawing effects, altering solubility and reactivity. Thermodynamic studies in ethyl acetate show temperature-dependent solubility influenced by nitro positioning (ortho, meta, para) .
Sulfonyl/Chlorosulfonyl Derivatives
  • 5-(Chlorosulfonyl)furan-2-carboxylic acid: Properties: High density (1.734 g/cm³), boiling point 394.9°C, and logP 1.986 due to the sulfonyl group . Applications: Potential use in polymer or agrochemical synthesis.

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Source/Synthesis Notable Properties/Bioactivity
5-[(2-Methylbut-3-YN-2-YL)amino]-furan-2-carboxylic acid 2-Methylbut-3-yn-2-ylamino ~210 (estimated) Synthetic (hypothetical) Moderate hydrophobicity; potential antimicrobial activity
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid But-3-yn-2-ylamino 179.17 Commercial Lower steric hindrance than target compound
5-(1-Hydroxypentyl)-furan-2-carboxylic acid 1-Hydroxypentyl 195.07 (as sodium salt) Fungal metabolite Antimicrobial (e.g., Candida albicans)
5-Phenylfuran-2-carboxylic acid Phenyl 188.18 Suzuki coupling Used in copolymerization and catalysts
5-(Chlorosulfonyl)furan-2-carboxylic acid Chlorosulfonyl 224.61 Synthetic High thermal stability, logP 1.986

Biological Activity

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C10_{10}H11_{11}NO3_3, with a molecular weight of approximately 193.20 g/mol. The compound features a furan ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promising results in inhibiting pro-inflammatory mediators, which could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

A study conducted on derivatives of furan compounds indicated that modifications at the amino position can enhance antimicrobial efficacy. Specifically, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the furan moiety plays a critical role in the antimicrobial activity of the compound.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed that this compound significantly inhibited the production of nitric oxide (NO), with an IC50_{50} value of approximately 12 µM. This inhibition suggests a mechanism involving the suppression of inducible nitric oxide synthase (iNOS).

TreatmentNO Production (µM)IC50_{50} (µM)
Control25-
Compound Treatment812

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of furan derivatives, it was observed that the presence of alkynyl groups enhances both antimicrobial and anti-inflammatory activities. The study highlighted that similar compounds with varying substituents at the furan ring exhibited different levels of biological activity, emphasizing the importance of chemical structure in pharmacological effects.

Q & A

Basic Research Questions

Q. What experimental parameters optimize the synthesis yield of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization involves adjusting molar ratios of reactants (e.g., amine and furan-carboxylic acid derivatives), reaction temperature (typically 60–100°C), and time (12–24 hours). Catalysts like NaOH or K₂CO₃ may enhance nucleophilic substitution efficiency. For example, highlights the use of alkaline conditions to promote coupling between phenols and furan-carboxylic acids . Post-synthesis, purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. How can structural confirmation of this compound be achieved post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, details NMR chemical shifts for furan derivatives, such as δ 7.2–7.8 ppm for aromatic protons and δ 160–180 ppm for carbonyl carbons . X-ray crystallography (as in ) provides definitive crystallographic data for novel derivatives .

Q. What purification techniques are effective for removing byproducts in the final synthesis step?

  • Methodological Answer : Column chromatography with silica gel (eluent: gradient of ethyl acetate in hexane) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures is preferred for high-purity crystalline products, as demonstrated in for analogous furan-carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., over-oxidation or unintended substitutions). Analytical techniques like Thin-Layer Chromatography (TLC) and HPLC monitor reaction progress. For example, used TLC to track coupling reactions and HRMS to identify unexpected adducts . Kinetic studies (varying reaction time/temperature) and computational modeling (DFT calculations) can elucidate competing pathways .

Q. What mechanistic insights explain the reactivity of the alkyne-substituted amino group in this compound?

  • Methodological Answer : The 2-methylbut-3-yn-2-yl group introduces steric hindrance and electron-withdrawing effects, influencing nucleophilic substitution kinetics. notes that electron-withdrawing substituents (e.g., chlorine) stabilize reactive intermediates, which may analogously apply to alkyne groups . Reaction mechanisms can be probed via isotopic labeling (e.g., ¹⁵N NMR) or trapping intermediates with scavengers like TEMPO .

Q. What methodologies assess the bioactivity of this compound in neurological or antimicrobial targets?

  • Methodological Answer : Enzyme inhibition assays (e.g., monoamine oxidase B for neurological targets) measure IC₅₀ values using fluorometric or colorimetric substrates. and describe furan derivatives tested for MAO-B inhibition via kinetic assays . For antimicrobial activity, microdilution assays (MIC/MBC) against bacterial/fungal strains are standard, as referenced in for chlorinated furan-carboxylic acids .

Q. How does the substitution pattern on the furan ring influence electronic properties and reactivity?

  • Methodological Answer : Substituents alter electron density via inductive/resonance effects. Cyclic Voltammetry (CV) can quantify redox potentials, while Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO). used NMR chemical shifts to correlate electron-withdrawing groups (e.g., -COOH) with deshielding effects .

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